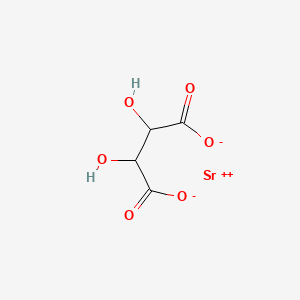

Strontium;2,3-dihydroxybutanedioate

Description

Introduction and Research Context

Academic Significance of Strontium 2,3-Dihydroxybutanedioate Research

Strontium tartrate’s academic importance stems from its dual role as a model system for crystal growth kinetics and a functional material for advanced technologies. Its non-centrosymmetric crystal structure enables second harmonic generation (SHG), with studies reporting a conversion efficiency 0.28 times that of potassium dihydrogen phosphate (KDP) . The compound’s ferroelectric properties, attributed to hydrogen-bonded tartrate layers interacting with strontium ions, make it a candidate for memory storage devices . Additionally, its piezoelectric response under mechanical stress has been explored for sensor applications .

Recent work emphasizes its optical transparency in the 270–1500 nm range, with an absorption coefficient below 10^4 cm^−1 at 275 nm, critical for UV photonic devices . The material’s thermal stability, confirmed by thermogravimetric analysis (TGA) showing decomposition above 200°C, further supports high-temperature applications .

Table 1: Key Functional Properties of Strontium Tartrate

Historical Evolution of Strontium Tartrate Studies

The study of strontium tartrate crystals originated in the 1980s with investigations into alkaline-earth tartrates’ ferroelectric behavior. Early single-crystal XRD analyses by Brehat and Wyncke (1989) identified hydrogen-bonded networks as the source of polarity in analogous calcium tartrate systems, laying groundwork for strontium analog studies . The 1990s saw gel-based growth techniques replace conventional solution methods, enabling controlled diffusion and reduced nucleation. Sawant et al. (2014) demonstrated that silica gel matrices with pH 4.4–5.0 yielded larger crystals (4×5×3 mm³) compared to aqueous solutions .

Post-2010 research shifted toward doping and mixed-crystal systems. Mary Freeda et al. (2012) synthesized strontium-calcium-barium tartrate mixed crystals, achieving orthorhombic structures with lattice parameters a = 9.268 Å, b = 9.622 Å, and c = 10.599 Å . Doping with 12% strontium in calcium tartrate preserved the host lattice while enhancing optical nonlinearity, as shown by Suryanarayana et al. (1997) .

Methodological Paradigms in Crystal Chemistry Research

Gel Growth Techniques

Single-diffusion gel methods dominate strontium tartrate synthesis. Optimal conditions include:

- Gel Density : 1.04–1.06 g/cm³ sodium metasilicate solutions

- pH : 4.4–4.8, adjusted using tartaric acid

- Aging Period : 24–48 hours to reduce nucleation density

Figure 1 illustrates diamond-shaped crystals grown at pH 4.4, while higher pH (>5.0) produces needle-like morphologies . Concentration programming—gradually increasing strontium chloride molarity from 0.25 M to 0.5 M—enhances crystal size by minimizing secondary nucleation .

Structural and Optical Characterization

- XRD : Confirmed orthorhombic (P2₁2₁2₁) and monoclinic systems, with unit cell volumes ~943 ų .

- SEM : Revealed plate-like microstructures with layered growth patterns, indicative of spiral dislocation mechanisms .

- FT-IR : Identified symmetric C=O stretching at 1615 cm⁻¹ and metal-oxygen bonds at 580 cm⁻¹ .

Table 2: Lattice Parameters from XRD Studies

| Study | Crystal System | a (Å) | b (Å) | c (Å) | Volume (ų) |

|---|---|---|---|---|---|

| Mixed Crystals | Orthorhombic | 9.268 | 9.622 | 10.599 | 943.73 |

| Pure Strontium | Monoclinic | 12.31 | 9.45 | 14.17 | 1,642.5 |

Advancements in Doping Strategies

Strontium doping in calcium tartrate (up to 12%) retains the parent lattice while altering optical properties. Doped crystals exhibit a 15% increase in UV transmission compared to pure calcium tartrate, with minimal birefringence dispersion .

Properties

Molecular Formula |

C4H4O6Sr |

|---|---|

Molecular Weight |

235.69 g/mol |

IUPAC Name |

strontium;2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.Sr/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |

InChI Key |

IUMOPUXDPFMEMV-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sr+2] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound involves the reaction of strontium salts (commonly strontium chloride or strontium carbonate) with 2,3-dihydroxybutanedioic acid (ranelic acid) or its derivatives in aqueous or mixed solvent systems. The process typically requires controlled temperature and pH to prevent decomposition or side reactions such as carbonate formation.

Method Using Strontium Hydroxide and Ranelic Acid

One of the most documented methods involves reacting strontium hydroxide with the free acid form of 2,3-dihydroxybutanedioic acid in water, followed by isolation of the hydrate forms of the strontium salt.

Procedure Summary:

- Charge strontium hydroxide (e.g., 153.50 g) and demineralized water (e.g., 3500 ml) into a reaction vessel.

- Add the compound of formula corresponding to 2,3-dihydroxybutanedioic acid (e.g., 100 g).

- Heat the mixture at approximately 100–102°C for 12 hours to ensure complete reaction.

- Cool the reaction mixture and filter to remove any insoluble impurities.

- Recrystallize the product from aqueous isopropanol by heating for 2 hours.

- Filter and dry the product to obtain pure this compound hydrate.

This method yields high purity products and allows control over the hydration state of the final compound (e.g., tetrahydrate, octahydrate, monohydrate) by varying drying and heating conditions.

Preparation of Different Hydrates and Polymorphs

Hydrate forms of this compound are significant for pharmaceutical properties. The following processes have been reported:

| Hydrate Form | Preparation Conditions | Notes |

|---|---|---|

| Octahydrate | React strontium hydroxide with ranelic acid in water at 100–102°C for 12 hours. | Isolated by cooling and filtration. |

| Tetrahydrate | Heat octahydrate with isopropanol at 80–85°C for 2 hours, then cool and filter. | Controlled dehydration from octahydrate. |

| Monohydrate (Form-F) | Heat octahydrate under vacuum at 95–100°C for 25 hours in a rotocone vacuum dryer. | Vacuum drying yields a new polymorphic form. |

These processes enable the selective preparation of specific hydrate forms by adjusting temperature, solvent, and drying conditions, which influence the crystalline structure and stability of the compound.

Alternative Methods Using Strontium Chloride and Organic Acid

Another approach involves reacting strontium chloride with the organic acid in aqueous media at moderate temperatures (generally below 50°C) to avoid decomposition and carbonate formation.

- Reaction temperature maintained at or below 40°C, often around 15–30°C.

- Use of aqueous solutions with controlled pH to minimize side reactions.

- The reaction proceeds by mixing strontium chloride with the acid, followed by precipitation of the strontium salt.

- The precipitate is filtered, washed, and dried.

This method is advantageous for temperature- and pH-sensitive anions, offering high yields (70–95%) and minimal carbonate impurities (<0.5%).

Comparative Data on Preparation Yields and Purity

Analytical and Research Outcomes

- The preparation methods yield this compound with high purity suitable for pharmaceutical applications.

- Hydrate forms significantly affect the physical properties and stability of the compound; thus, controlled synthesis and drying are critical.

- The method using strontium hydroxide and ranelic acid at elevated temperatures is well-established for producing various hydrate forms.

- The low-temperature aqueous reaction with strontium chloride provides an alternative route, especially beneficial for sensitive anions, minimizing carbonate contamination and maximizing yield.

- Polymorphic forms obtained via vacuum drying have been characterized and represent new crystalline forms with potential implications for drug formulation.

Chemical Reactions Analysis

Types of Reactions

Strontium tartrate undergoes various chemical reactions, including:

Oxidation: Strontium tartrate can be oxidized to form strontium carbonate and carbon dioxide.

Reduction: It can be reduced to form strontium and other organic compounds.

Substitution: Strontium ions in the compound can be substituted with other metal ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

Substitution: Reactions with other metal salts can lead to the substitution of strontium ions.

Major Products Formed

Oxidation: Strontium carbonate (SrCO₃) and carbon dioxide (CO₂).

Reduction: Strontium metal and various organic compounds.

Substitution: Compounds with different metal ions replacing strontium.

Scientific Research Applications

Strontium tartrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a precursor for other strontium compounds.

Biology: Studied for its role in biological systems, particularly in bone metabolism.

Medicine: Investigated for its potential use in treating osteoporosis and other bone-related conditions.

Industry: Used in the production of ceramics, glass, and other materials.

Mechanism of Action

The mechanism of action of strontium tartrate involves its interaction with biological systems, particularly bone tissue. Strontium ions are known to promote bone formation by stimulating osteoblast activity and inhibiting osteoclast activity. This dual action helps in increasing bone density and strength, making it a potential treatment for osteoporosis.

Comparison with Similar Compounds

Chemical and Physical Properties

*Note: Strontium tartrate’s properties are inferred from analogous compounds and strontium’s chemistry.

Key Observations :

- Solubility : Strontium tartrate is expected to exhibit higher water solubility compared to copper tartrate (which is only slightly soluble) due to strontium’s lower charge density and stronger ionic interactions with water . However, organic cation tartrates (e.g., zolpidem) are often lipid-soluble for enhanced bioavailability .

- Molecular Weight : Strontium tartrate’s molecular weight (~253.7 g/mol) is lower than transition metal tartrates (e.g., copper) but higher than alkali metal salts (e.g., sodium tartrate).

Q & A

Basic: What are the recommended synthetic routes for preparing strontium 2,3-dihydroxybutanedioate?

Methodological Answer:

Strontium 2,3-dihydroxybutanedioate is typically synthesized by reacting strontium hydroxide or strontium carbonate with tartaric acid (2,3-dihydroxybutanedioic acid) in aqueous medium. The reaction proceeds via neutralization, where stoichiometric ratios are critical to avoid impurities. For example:

Key steps include:

- pH control : Maintain pH \sim7–8 to ensure complete deprotonation of tartaric acid.

- Crystallization : Slow evaporation at controlled temperatures (25–40°C) yields high-purity crystals .

- Purification : Recrystallization using ethanol-water mixtures removes unreacted precursors.

Advanced: How can single-crystal X-ray diffraction (SC-XRD) be optimized for resolving the crystal structure of strontium 2,3-dihydroxybutanedioate complexes?

Methodological Answer:

SC-XRD requires high-quality crystals and precise refinement protocols:

- Crystal Growth : Use gel diffusion or vapor diffusion methods to obtain defect-free crystals.

- Data Collection : Employ synchrotron radiation or high-intensity lab sources (e.g., Mo-Kα) for enhanced resolution.

- Refinement : Utilize SHELXL (via OLEX2 interface) for structure solution. Key parameters:

- Validation : Check for twinning and disorder using PLATON or CCDC tools.

Basic: What spectroscopic techniques are effective for characterizing strontium 2,3-dihydroxybutanedioate?

Methodological Answer:

- FT-IR : Identify carboxylate (COO⁻) symmetric/asymmetric stretching (1550–1610 cm⁻¹) and hydroxyl (O-H) bending (1300–1400 cm⁻¹).

- NMR (Solid-State) : ¹³C CP/MAS NMR detects crystallographic inequivalence of tartrate carbons.

- Elemental Analysis : Confirm Sr:C:O ratios via inductively coupled plasma optical emission spectroscopy (ICP-OES) and combustion analysis .

Advanced: How can researchers address contradictions in reported solubility data for strontium 2,3-dihydroxybutanedioate?

Methodological Answer:

Discrepancies often arise from:

- Ionic Strength Effects : Use Davies or Pitzer equations to correct activity coefficients in solubility studies.

- Temperature Gradients : Standardize measurements at 25°C ± 0.1°C with thermostatted baths.

- Solid-State Polymorphism : Characterize precipitated phases via PXRD to confirm stoichiometry.

- Data Reconciliation : Apply multivariate regression to harmonize literature data .

Basic: What safety protocols are recommended for handling strontium 2,3-dihydroxybutanedioate?

Methodological Answer:

- Exposure Limits : While specific occupational limits are undefined, follow general strontium compound guidelines (TLV: 1 mg/m³ for inhalable dust).

- PPE : Use nitrile gloves, lab coats, and N95 masks to avoid dermal/airway exposure.

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated heavy-metal containers .

Advanced: What strategies elucidate the coordination chemistry of strontium with 2,3-dihydroxybutanedioate in solution?

Methodological Answer:

- Potentiometric Titration : Determine stability constants (logβ) for Sr²⁺-tartrate complexes at varying pH (2–10).

- EXAFS/XANES : Probe Sr-O bond distances and coordination numbers in aqueous solutions.

- DFT Modeling : Optimize geometries using B3LYP/6-311+G(d,p) to predict speciation (e.g., [Sr(C₄H₄O₆)]⁰ vs. [Sr(C₄H₃O₆)]⁻) .

Advanced: How can researchers design toxicological studies to assess the health impacts of strontium 2,3-dihydroxybutanedioate?

Methodological Answer:

- In Vitro Models : Use Caco-2 cells to study intestinal absorption kinetics.

- In Vivo Protocols : Administer oral doses (10–100 mg/kg) to rodents, monitoring Sr²⁺ accumulation in bone via ICP-MS.

- Biomarkers : Measure alkaline phosphatase (bone turnover) and renal clearance rates.

- Comparative Analysis : Cross-reference data with strontium ranelate or chloride studies to isolate tartrate-specific effects .

Basic: What quality control criteria ensure batch consistency in strontium 2,3-dihydroxybutanedioate synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.